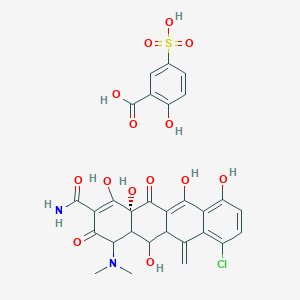![molecular formula C8H8N2S B14783808 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile typically involves cyclization reactions. One common method involves the use of 2-thiopheneethylamine and formaldehyde as starting materials, which undergo polymerization followed by cyclization in the presence of ethanol and hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar cyclization reactions but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit platelet aggregation by targeting the P2Y12 receptor, which is crucial in the activation of platelets . This makes it a valuable intermediate in the synthesis of antithrombotic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- Ticlopidine
- Prasugrel
Uniqueness
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-6-1-2-10-5-8(6)11-7/h3,10H,1-2,5H2 |
Clave InChI |
YOWFSXILVOYTCN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)



![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)



